molecular formula C12H9ClFNO2S B2974633 2-[(2-Chloro-4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1110717-80-0

2-[(2-Chloro-4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B2974633
CAS No.: 1110717-80-0
M. Wt: 285.72
InChI Key: FRSGJOXREOPAOM-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a methyl group at position 4 and a carboxylic acid at position 5. The position 2 substituent is a benzyl group bearing chlorine (2-Cl) and fluorine (4-F) on the phenyl ring (Figure 1).

Properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO2S/c1-6-11(12(16)17)18-10(15-6)4-7-2-3-8(14)5-9(7)13/h2-3,5H,4H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSGJOXREOPAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CC2=C(C=C(C=C2)F)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(2-Chloro-4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 1110717-80-0) is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure that includes a thiazole ring, a carboxylic acid group, and a substituted phenyl group. The biological activity of this compound is of particular interest in pharmacological research, especially concerning its effects on metabolic disorders and inflammation.

  • Molecular Formula : C12H9ClFNO2S
  • Molecular Weight : 285.72 g/mol
  • Structure :
2 2 Chloro 4 fluorophenyl methyl 4 methyl 1 3 thiazole 5 carboxylic acid\text{2 2 Chloro 4 fluorophenyl methyl 4 methyl 1 3 thiazole 5 carboxylic acid}

Biological Activity Overview

Research indicates that thiazole derivatives, including the compound , exhibit various biological activities such as:

  • Antimicrobial Effects : Thiazoles have shown promise in inhibiting bacterial growth.
  • Anti-inflammatory Properties : These compounds may reduce inflammation markers and improve insulin sensitivity.
  • Antioxidant Activity : They can scavenge free radicals and reduce oxidative stress.

1. Antimicrobial Activity

A study evaluated the antibacterial properties of thiazole derivatives against common pathogens. The compound demonstrated significant activity against Staphylococcus aureus and Chromobacterium violaceum, suggesting its potential use in treating bacterial infections .

2. Anti-diabetic Effects

In a recent investigation involving streptozotocin-induced diabetic rats, the administration of a related thiazole compound improved insulin sensitivity and lipid profiles. Key findings included:

  • Reduction in Serum Glucose Levels : The treated group showed a significant decrease in glucose levels compared to controls.
  • Improvement in Lipid Profile : Administration led to decreased triglycerides (TG) and low-density lipoprotein cholesterol (LDL-C) levels while increasing high-density lipoprotein cholesterol (HDL-C) .

3. Anti-inflammatory Mechanisms

Research highlighted the anti-inflammatory effects of thiazole derivatives. In animal models, these compounds reduced levels of pro-inflammatory cytokines and improved histopathological outcomes in pancreatic tissues, indicating their protective role against diabetes-related complications .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Staphylococcus aureus
Anti-diabeticDecreased serum glucose and improved lipid profile
Anti-inflammatoryReduced cytokine levels and improved pancreatic health

Comparison with Similar Compounds

Structural and Functional Analogues

Structure-Activity Relationships (SAR)

  • Substituent Position and Halogen Effects :

    • BAC’s 4-chlorobenzyl group is critical for antidiabetic activity, likely due to enhanced lipophilicity and halogen-mediated binding . The target compound’s 2-Cl,4-F substitution may improve target affinity via polar interactions or steric effects.
    • Fluorine in the target compound and ’s analog could enhance metabolic stability and bioavailability .
  • In contrast, febuxostat’s rigid phenyl-thiazole linkage is optimal for xanthine oxidase inhibition . The target compound’s methylene linkage may balance rigidity and flexibility for underexplored targets.
  • Electronic and Steric Effects: Febuxostat’s isobutoxy and cyano groups contribute to electron-withdrawing effects, enhancing enzyme inhibition . The target compound lacks these groups, suggesting divergent mechanisms.

Pharmacological and Physicochemical Properties

Table 2: Comparative Physicochemical Properties
Property Target Compound BAC Febuxostat Compound
Molecular Weight ~299.7 g/mol ~312.7 g/mol ~316.3 g/mol ~267.3 g/mol
LogP (Predicted) ~2.8 (moderate lipophilicity) ~3.1 ~2.5 ~2.3
Solubility Moderate (carboxylic acid enhances aqueous solubility) Moderate Low (improved by formulation) High (phenoxy group may increase polarity)
Key Functional Groups Carboxylic acid, 2-Cl,4-F benzyl Carboxylic acid, 4-Cl benzyl, amino spacer Carboxylic acid, cyano, isobutoxy Carboxylic acid, 4-F phenoxy

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